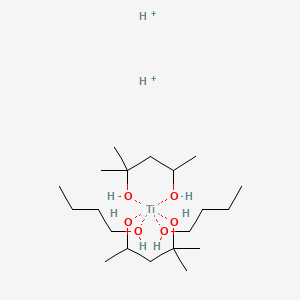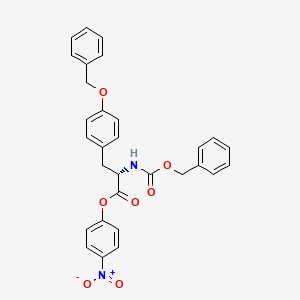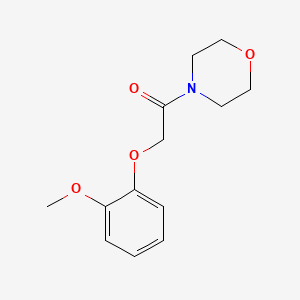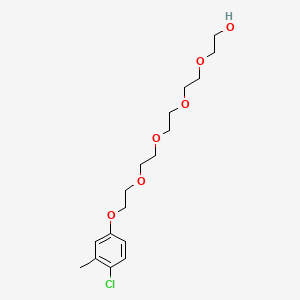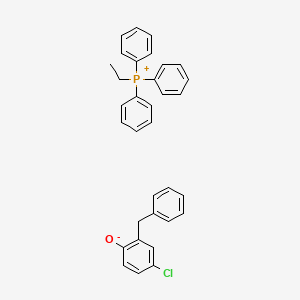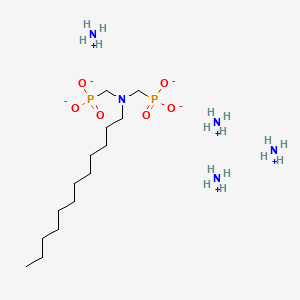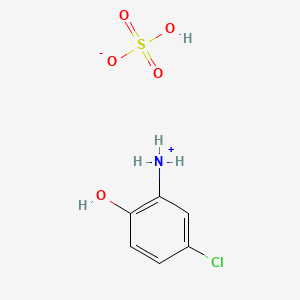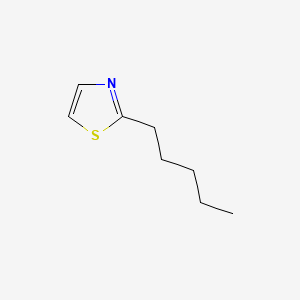
2-Pentylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentylthiazole is an organic compound with the molecular formula C8H13NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor, which is often described as earthy or nutty. It is commonly found in various food products, including cocoa and cocoa beans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Pentylthiazole can be synthesized through several methods. One common approach involves the reaction of α-bromo ketone with dithiocarbamate in the presence of water. The reactants are refluxed without a catalyst for about 20 hours, yielding substituted thiazoles in good yields .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pentylthiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiazolidines.
Aplicaciones Científicas De Investigación
2-Pentylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Mecanismo De Acción
The mechanism of action of 2-Pentylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in weak interactions with receptors and enzymes in biological systems, leading to various pharmacological effects . For example, it can inhibit the activity of certain enzymes, thereby exerting antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
- 2-Amylthiazole
- 2-n-Amylthiazole
- 2-Pentyl-1,3-thiazole
Comparison: 2-Pentylthiazole is unique due to its specific molecular structure and the presence of a pentyl group attached to the thiazole ring. This structural feature contributes to its distinctive odor and potential biological activities. Compared to other thiazole derivatives, this compound may exhibit different reactivity and pharmacological properties due to the influence of the pentyl group.
Propiedades
Número CAS |
37645-62-8 |
|---|---|
Fórmula molecular |
C8H13NS |
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
2-pentyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-2-3-4-5-8-9-6-7-10-8/h6-7H,2-5H2,1H3 |
Clave InChI |
QFYWDJHDOCZKRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NC=CS1 |
Densidad |
0.991-0.998 (20°) |
Descripción física |
Clear colourless to yellow liquid; Roasted aroma with cocoa notes |
Solubilidad |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



